molecular formula C18H42OSn2 B14716289 Distannoxane, hexakis(1-methylethyl)- CAS No. 7173-97-9

Distannoxane, hexakis(1-methylethyl)-

Cat. No.: B14716289
CAS No.: 7173-97-9
M. Wt: 511.9 g/mol
InChI Key: ZRYDJIIZRCZNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Distannoxanes are organotin compounds characterized by a central Sn₂O₂ core. The compound "Distannoxane, hexakis(1-methylethyl)-" features six isopropyl (1-methylethyl) groups attached to the tin atoms. For instance, hexakis(2-methyl-2-phenylpropyl)distannoxane (fenbutatin-oxide, CAS 13356-08-6) is a structurally similar miticide with a molecular weight of 1052.7 g/mol and a melting point of 138°C . The ladder-like Sn₂O₂ structure, common to distannoxanes, involves five-coordinate tin atoms in distorted trigonal bipyramidal geometries, as confirmed by X-ray crystallography in related compounds .

Properties

CAS No.

7173-97-9

Molecular Formula

C18H42OSn2

Molecular Weight

511.9 g/mol

IUPAC Name

tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane

InChI

InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;;

InChI Key

ZRYDJIIZRCZNIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:

2(i-Pr)3SnCl+H2O(i-Pr)3SnOSn(i-Pr)3+2HCl2 \text{(i-Pr)3SnCl} + \text{H2O} \rightarrow \text{(i-Pr)3SnOSn(i-Pr)3} + 2 \text{HCl} 2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl

Industrial Production Methods

Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound back to its organotin precursors.

    Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.

Scientific Research Applications

Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of distannoxanes with different substituents:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Application
Hexakis(2-methyl-2-phenylpropyl)distannoxane (13356-08-6) 2-methyl-2-phenylpropyl C₆₀H₇₈OSn₂ 1052.7 138 Miticide/acaricide
Hexabutyldistannoxane (56-35-9) Butyl C₂₄H₅₄OSn₂ 596.1 Not reported Catalysis, intermediates
Hexapropyldistannoxane (1067-29-4) Propyl C₁₈H₄₂OSn₂ 511.9 Not reported Research/chemical synthesis
1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane Butyl/Chloro C₁₆H₃₆Cl₂OSn₂ 572.8 105–110 Catalysis in polymer synthesis

Key Observations :

  • Substituent Impact : Bulky substituents (e.g., 2-methyl-2-phenylpropyl in fenbutatin-oxide) increase molecular weight and thermal stability (higher melting point) compared to smaller alkyl groups .
  • Coordination Geometry : All compounds exhibit a central Sn₂O₂ ring with five-coordinate tin atoms, as seen in tetranuclear ladder structures .

Regulatory Status

  • Fenbutatin-oxide is approved for use in the U.S. (EPA) and Australia, with strict residue tolerances in food commodities (e.g., 0.05–15 ppm depending on the crop) .
  • Hexabutyldistannoxane is regulated under Japan’s Chemical Substance Control Law, emphasizing environmental release assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.